molecular formula C25H21N3O2 B2927813 8-ethoxy-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-49-9

8-ethoxy-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2927813
CAS RN: 901246-49-9
M. Wt: 395.462
InChI Key: OVGSDYXBAZZPNW-UHFFFAOYSA-N
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Description

The compound “8-ethoxy-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” belongs to the class of organic compounds known as quinolines and derivatives. Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The compound also contains ethoxy, methoxy, and phenyl substituents .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy and methoxy groups could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Structural and Aggregation Properties

Research by Portilla et al. (2005) on dihydrobenzopyrazoloquinolines, closely related to the chemical , explores how substitution affects the dimensionality of supramolecular aggregation. They found that molecules of related structures are linked into complex frameworks by a combination of hydrogen bonds, highlighting the significance of molecular design in influencing material properties (J. Portilla, J. Quiroga, J. Cobo, J. N. Low, & C. Glidewell, 2005).

Microwave-Assisted Synthesis

Mogilaiah, Sudhakar, and Reddy (2003) described the microwave-assisted synthesis of pyrazolo[3,4-b]quinolines containing the 1,8-naphthyridine moiety, a process that significantly enhances the reaction rate and yield compared to conventional methods. This study highlights the efficiency of microwave irradiation in the synthesis of complex quinoline derivatives (K. Mogilaiah, G. Sudhakar, & N. Reddy, 2003).

Novel Synthesis Methods

A study by Kurasawa et al. (1987) introduced a new method for synthesizing novel quinoxalinylpyrazolo[5,1-c][1,2,4]triazines, showcasing innovative pathways for creating complex heterocyclic compounds. This research contributes to the toolkit of synthetic chemists designing novel molecules with potential applications in various fields (Y. Kurasawa et al., 1987).

Potential Biological Applications

The synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives, as reported by Kasiotis et al. (2006), suggests potential ligands for the estrogen receptor. Such studies indicate the therapeutic potential of these compounds, hinting at their application in drug discovery and medicinal chemistry (K. Kasiotis, N. Fokialakis, & S. Haroutounian, 2006).

Antimicrobial Properties

Research on pyrazolo[3,4-d]pyrimidine derivatives by Holla et al. (2006) examines their potential as antimicrobial agents. This study underscores the importance of heterocyclic compounds in developing new treatments for infectious diseases (B. S. Holla, M. Mahalinga, M. S. Karthikeyan, P. M. Akberali, & N. S. Shetty, 2006).

Future Directions

Future research could focus on further exploring the biological activity of this compound and related quinoline derivatives. This could include studies to determine their potential as therapeutic agents .

properties

IUPAC Name

8-ethoxy-1-(2-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-3-30-18-13-14-21-19(15-18)25-20(16-26-21)24(17-9-5-4-6-10-17)27-28(25)22-11-7-8-12-23(22)29-2/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGSDYXBAZZPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethoxy-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

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